IDO1 Inhibitory Potency (IC50): 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione vs. Advanced Clinical Candidates
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione demonstrates superior in vitro inhibitory potency against IDO1 (IC50 = 13 nM) compared to the clinically advanced pyrrolidine-2,5-dione-based IDO1 inhibitor PF-06840003 (IC50 = 150-410 nM) [1][2]. This 11.5- to 31.5-fold increase in potency establishes a clear quantitative advantage for applications requiring high-affinity target engagement. This difference is particularly salient given that both compounds share the same pyrrolidine-2,5-dione core scaffold, underscoring the critical contribution of the 3-amino-2-methylphenyl substituent.
| Evidence Dimension | Inhibitory potency against IDO1 |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | PF-06840003 (3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione): IC50 = 150 nM (and 410 nM in an alternative assay) |
| Quantified Difference | 11.5-fold to 31.5-fold higher potency (lower IC50) for the target compound |
| Conditions | Target compound: Inhibition of mouse IDO1 transfected in P815 cells, L-Kyn level measured by HPLC after 16 hrs [1]. Comparator: Inhibition of recombinant human IDO1 kynurenine production in vitro [2]. |
Why This Matters
This significant potency differential directly impacts the selection of a chemical probe or lead compound; the target compound offers a higher intrinsic activity that can translate to lower required concentrations, reduced off-target liabilities, and a more robust signal-to-noise ratio in cellular and in vivo experiments.
- [1] BindingDB. BDBM50514753: 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione. IC50 = 13 nM for mouse IDO1. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. PF-06840003: IDO1 inhibitor. IC50 = 150 nM. View Source
